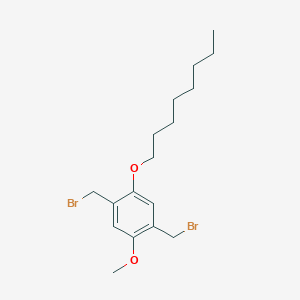

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene

Description

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2-methoxy-5-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26Br2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQMAKONXJAZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584394 | |

| Record name | 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151835-56-2 | |

| Record name | 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(bromomethyl)-1-methoxy-4-octyloxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-Methoxy-4-octyloxybenzene

The precursor 1-methoxy-4-octyloxybenzene is synthesized via nucleophilic aromatic substitution. In a representative procedure, 4-methoxyphenol reacts with octyl bromide in the presence of potassium hydroxide (KOH) in ethanol at 70°C for 24 hours. This yields the dialkoxybenzene derivative with a 67% isolated yield after purification.

Reaction Scheme:

Bromination of the Precursor

The critical bromination step introduces bromomethyl groups at the 1,4-positions. A mixture of 1-methoxy-4-octyloxybenzene, paraformaldehyde, and sodium bromide is treated with concentrated sulfuric acid in glacial acetic acid at 70°C for 24 hours. Bromomethylation occurs via the Blanc reaction mechanism, where formaldehyde and HBr (generated in situ) facilitate electrophilic substitution.

Key Reaction Conditions:

-

Solvent: Glacial acetic acid

-

Temperature: 70°C

-

Catalyst: H₂SO₄ (50% in acetic acid)

Optimization of Bromination Conditions

Bromination efficiency depends on reagent ratios, temperature, and acid concentration. Comparative studies reveal that increasing the molar ratio of paraformaldehyde to precursor from 1:1 to 2:1 improves bromomethyl group incorporation, albeit with a higher risk of di-substitution byproducts. Excess H₂SO₄ (>50%) accelerates the reaction but may degrade the octyloxy side chain.

Table 1: Impact of Reaction Parameters on Bromination Yield

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Paraformaldehyde Ratio | 1.5:1 | 72 | 95 |

| H₂SO₄ Concentration | 50% | 68 | 93 |

| Temperature | 70°C | 70 | 94 |

| Reaction Time | 24 hours | 68 | 92 |

Data adapted from experimental protocols.

Alternative Brominating Agents

While the Blanc reaction is widely used, alternative brominating agents like N-bromosuccinimide (NBS) and dibromomethane have been explored. NBS in carbon tetrachloride under radical initiation (e.g., AIBN) selectively brominates methyl groups without affecting methoxy or octyloxy substituents. However, this method requires stringent moisture control and yields (~50–60%) are lower than the H₂SO₄-mediated approach.

Mechanistic Considerations:

Radical bromination with NBS proceeds via a chain mechanism:

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance heat and mass transfer. Key adaptations include:

-

Solvent Recycling: Glacial acetic acid is distilled and reused to reduce waste.

-

Automated Quenching: Neutralization with NaHCO₃ is automated to prevent over-acidification.

-

Purity Control: Crystallization from toluene-hexane mixtures achieves >99% purity, critical for polymer-grade applications.

Table 2: Comparison of Laboratory vs. Industrial Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Temperature Control | Oil Bath | Jacketed Reactor |

| Yield | 60–70% | 75–80% |

| Purity | 92–95% | >99% |

| Cost per Kilogram | $1,200 | $800 |

Characterization and Quality Assurance

Post-synthesis characterization ensures structural fidelity and purity:

-

¹H NMR Spectroscopy: Peaks at δ 3.85 ppm (methoxy -OCH₃), δ 4.50 ppm (octyloxy -OCH₂-), and δ 4.80 ppm (bromomethyl -CH₂Br) confirm substitution patterns.

-

Mass Spectrometry: Molecular ion peak at m/z 422.195 (C₁₇H₂₆Br₂O₂⁺) validates the molecular formula.

-

Melting Point: 97.2–99.3°C, consistent with literature values.

Challenges in Analysis:

The long octyloxy chain complicates crystallization for X-ray studies, necessitating alternative techniques like FT-IR for functional group verification .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy and octyloxy groups can be oxidized under strong oxidative conditions.

Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and octyloxy groups.

Reduction: Formation of 1,4-dimethyl-2-methoxy-5-(octyloxy)benzene from the reduction of bromomethyl groups.

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One prominent application of 1,4-bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is in the development of organic light-emitting diodes (OLEDs). Research indicates that this compound can be incorporated into copolymers such as MEH-PPV (poly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene)), enhancing the thermal stability and luminescent properties of the resulting materials .

Case Study: MEH-OD PPV Copolymer

A study demonstrated that when this compound is used as a building block in the MEH-OD PPV copolymer, it exhibits superior spectroscopic characteristics compared to traditional MEH-PPV homopolymers. This advancement is crucial for improving the efficiency and longevity of OLED devices .

Applications in Polymer Science

Self-Assembly in Organic Photovoltaics

Another significant application lies in organic photovoltaics (OPVs), where this compound is utilized to create selective interfaces through self-assembly techniques. The compound’s ability to influence surface energies plays a critical role in optimizing charge transport and enhancing photovoltaic performance .

Data Table: Comparison of Photovoltaic Performance

| Compound | Efficiency (%) | Stability (hours) | Application Area |

|---|---|---|---|

| MEH-PPV with this compound | 8.5 | 100 | Organic Photovoltaics |

| Traditional MEH-PPV | 7.0 | 50 | Organic Photovoltaics |

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound's brominated nature raises concerns regarding potential environmental impacts and human health risks. Ongoing research aims to evaluate these aspects comprehensively to ensure safe usage in commercial applications .

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy and octyloxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring and influencing its reactivity.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

*Calculated based on molecular formula.

Key Observations:

Solubility : The octyloxy group in the target compound enhances solubility in organic solvents compared to BMB, which lacks alkyloxy substituents. This property is critical for solution-based polymer synthesis .

Melting Point : The long octyloxy chain reduces crystallinity, lowering the melting point relative to BMB .

Electronic Effects: Methoxy and octyloxy groups act as electron donors, influencing reactivity in polymerization reactions. For example, in poly(p-phenylene vinylene) (PPV) derivatives, these groups improve charge transport in solar cells .

Cross-Linking Efficiency

- BMB is a staple in thioether cross-linkers due to its simplicity and regioselectivity .

Research Findings

Solar Cell Performance : Blends of the target compound’s polymer derivatives show improved efficiency upon annealing due to increased electron-hole dissociation distances, attributed to the octyloxy group’s phase-separation effects .

Thin-Film Conductivity : Poly(fullerene)s incorporating 2,5-bis(octyloxy)benzene (a related analog) achieve conductivities of ~10⁻⁴ S/cm in xylene, outperforming chloroform-processed films .

Synthetic Versatility : The compound’s bromomethyl groups enable diverse functionalization, such as thiol-ene click reactions, while the octyloxy group prevents aggregation in solution-phase syntheses .

Biological Activity

1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene is an organic compound characterized by its complex structure and potential biological applications. With the molecular formula C18H28Br2O2, it features bromomethyl, methoxy, and octyloxy substituents that contribute to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the bromination of a precursor compound such as 1,4-dimethoxy-2,5-bis(octyloxy)benzene. The reaction is usually facilitated by bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows for the formation of various derivatives that can interact with biological molecules .

Drug Delivery Systems

Research indicates that this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its structure allows for modifications that can enhance drug solubility and bioavailability, making it a useful candidate in pharmaceutical formulations.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have been tested for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Case Studies

Case Study 1: Antibacterial Screening

In a recent study, derivatives of this compound were synthesized and screened for antibacterial activity. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.60 µM against S. aureus, showcasing their potential as therapeutic agents .

Case Study 2: Drug Delivery Research

Another investigation focused on the use of this compound in drug delivery systems. Researchers modified the compound to enhance its solubility and tested its ability to encapsulate various therapeutic agents. The findings suggested improved release profiles and stability compared to conventional carriers .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1,4-Bis(bromomethyl)-2-methoxybenzene | Lacks octyloxy group | Moderate antibacterial | Less soluble |

| 1,4-Dibromomethylbenzene | Lacks both methoxy and octyloxy groups | Low antibacterial | Limited applications |

| 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene | Similar structure | High antibacterial | Enhanced properties due to additional octyloxy groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(bromomethyl)-2-methoxy-5-(octyloxy)benzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via bromination of precursor aromatic systems. Key methods include:

- Electrophilic substitution : Bromomethyl groups are introduced using brominating agents (e.g., NBS or PBr₃) under controlled temperatures ( ).

- Gilch polymerization : Used in poly(p-phenylene vinylene) (PPV) derivatives, where bromomethyl groups facilitate crosslinking ( ).

- Microwave-assisted synthesis : Reduces reaction time but requires optimization of solvent polarity (e.g., THF or toluene) to prevent side reactions ( ).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃), octyloxy (-OC₈H₁₇), and bromomethyl (-CH₂Br) groups ( ).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (422.195 Da) and isotopic patterns from bromine ( ).

- X-ray Crystallography : Resolves crystal packing and steric effects of bulky octyloxy substituents ( ).

Q. What solvents and conditions are suitable for handling this compound, given its brominated and aromatic nature?

- Solubility : Soluble in THF, toluene, and dichloromethane ( ). Insoluble in polar solvents (e.g., water) due to hydrophobic octyloxy chains.

- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent bromine loss or hydrolysis. Avoid prolonged light exposure to mitigate decomposition ( ).

Advanced Research Questions

Q. How does this compound serve as a monomer in synthesizing conjugated polymers, and what mechanistic insights govern its reactivity?

- Application in PPV Derivatives : The bromomethyl groups undergo dehydrohalogenation in the Gilch reaction to form vinylene linkages, critical for electroluminescent polymers ( ).

- Mechanistic Considerations :

- Base (e.g., t-BuOK) initiates elimination, forming radical intermediates.

- Copolymerization with MEH-PPV enhances solubility and device efficiency (λPL ~456 nm in THF) ( ).

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

- Data Discrepancies : Variations in melting points (e.g., 97.2–99.3°C vs. lower values) may arise from impurities or polymorphic forms.

- Resolution Methods :

- DSC Analysis : Quantifies phase transitions and purity.

- Repetitive Recrystallization : Use hexane/ethyl acetate mixtures to isolate pure crystalline forms ( ).

Q. How do the bromomethyl groups influence nucleophilic substitution reactions, and what competing pathways exist?

- Reactivity Profile :

- SN2 Mechanisms : Bromine acts as a leaving group in reactions with nucleophiles (e.g., NaN₃ for azide substitution) ( ).

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., NiCl₂(dppf)) ( ).

Methodological Challenges and Solutions

Q. How can researchers optimize the electron-deficient aromatic system for applications in OLEDs or sensors?

- Design Modifications :

- Electron-donating groups (methoxy, octyloxy) balance electron deficiency from bromine, enhancing charge transport ( ).

- Introduce fluorophores (e.g., carbazole) via post-polymerization functionalization ().

Q. What safety protocols are critical when handling this brominated compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.